(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10017648
InChI: InChI=1S/C11H14N2O4/c1-8-3-2-4-9(7-8)17-11(15)13-5-6-16-10(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,15)
SMILES: CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate

CAS No.:

Cat. No.: VC10017648

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate -

Specification

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate
Standard InChI InChI=1S/C11H14N2O4/c1-8-3-2-4-9(7-8)17-11(15)13-5-6-16-10(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,15)
Standard InChI Key YRWYJIURNNLPPL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N
Canonical SMILES CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N

Introduction

Chemical Identity and Structural Characteristics

(3-Methylphenyl) N-(2-carbamoyloxyethyl)carbamate (C₁₁H₁₄N₂O₄) is a carbamate ester featuring a 3-methylphenyl group linked to a carbamoyloxyethyl moiety via a carbamate bridge. Its molecular weight is 238.243 g/mol, with a monoisotopic mass of 238.095357 Da . The compound’s IUPAC name, 3-methylphenyl [2-(carbamoyloxy)ethyl]carbamate, reflects its substituent arrangement, where the carbamoyloxyethyl group (-O-C(=O)-NH₂) is attached to the ethyl chain of the carbamate .

Molecular Formula and Stereochemistry

The compound’s planar structure lacks chiral centers, as confirmed by its symmetrical substitution pattern. Key functional groups include:

  • A 3-methylphenyl ring (aromatic moiety).

  • A carbamate bridge (-O-C(=O)-NH-).

  • A carbamoyloxyethyl chain (-CH₂-CH₂-O-C(=O)-NH₂).

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₄
Average Mass238.243 g/mol
Monoisotopic Mass238.095357 Da
ChemSpider ID1636884

Synthesis and Reaction Pathways

The synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate involves carbamate-forming reactions, typically between phenyl carbonates and amines. A patent detailing analogous nitroimidazole carbamates (US3458528A) provides insight into potential methodologies .

Key Synthetic Steps

  • Phenyl Carbonate Intermediate: Reacting 3-methylphenol with phosgene or a chloroformate yields 3-methylphenyl chloroformate.

  • Amine Coupling: Treatment with 2-aminoethyl carbamate introduces the carbamoyloxyethyl group. This step often employs solvents like chloroform or ethanol and bases such as triethylamine to neutralize HCl .

  • Purification: Recrystallization from ethyl acetate or ethanol yields the pure product .

Example Reaction:

3-Methylphenyl chloroformate+H2N-CH2CH2O-C(=O)-NH2(3-Methylphenyl) N-(2-carbamoyloxyethyl)carbamate+HCl\text{3-Methylphenyl chloroformate} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{O-C(=O)-NH}_2 \rightarrow \text{(3-Methylphenyl) N-(2-carbamoyloxyethyl)carbamate} + \text{HCl}

Catalytic and Solvent Systems

The patent US3458528A highlights the use of triethylamine in ethanol or chloroform to facilitate carbamate formation . Yields exceeding 75% are achievable under optimized conditions (15–40°C, 7–24 hours) .

Research Gaps and Future Directions

  • Biological Screening: Empirical studies are needed to evaluate antimicrobial or anticancer potential.

  • Catalytic Optimization: Exploring rhodium-catalyzed C-H amination (as in ) could streamline synthesis.

  • Toxicological Profiling: Acute and chronic toxicity studies are essential for industrial or pharmaceutical use.

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